molecular formula C4H6BrN3 B3033607 1-(2-Bromoethyl)-1,2,3-triazole CAS No. 1083172-01-3

1-(2-Bromoethyl)-1,2,3-triazole

Cat. No. B3033607
CAS RN: 1083172-01-3
M. Wt: 176.01 g/mol
InChI Key: QWLGWYIJLZUOKP-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1,2,3-triazole is a derivative of the 1,2,3-triazole heterocycle, which is a five-membered ring containing three nitrogen atoms. This compound is part of a class of triazoles that have garnered interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1-(2-Bromoethyl)-1,2,3-triazoles can be inferred from the general methods of synthesizing poly-substituted 1,2,3-triazoles. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base such as K2CO3 in DMF can lead to the formation of 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process . Additionally, the scalable synthesis of related triazole compounds has been demonstrated, which could be adapted for the synthesis of 1-(2-Bromoethyl)-1,2,3-triazole .

Molecular Structure Analysis

The molecular structure of triazole derivatives, including 1-(2-Bromoethyl)-1,2,3-triazole, can be characterized by spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray crystallographic analysis can provide detailed insights into the arrangement of atoms within the molecule . The triazole ring itself is known for its aromatic character in the 1H- and 2H-tautomeric forms .

Chemical Reactions Analysis

1,2,3-Triazole derivatives participate in a variety of chemical reactions. They can undergo further functionalization through reactions such as Suzuki cross-coupling . The triazole ring can also act as a ligand in coordination chemistry due to its multiple nitrogen atoms, which can coordinate to metal ions . Additionally, triazoles can be used as precursors for the synthesis of other heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazoles are influenced by their nitrogen-rich structure. They exhibit a range of interactions including hydrogen and halogen bonding, which can be exploited in supramolecular chemistry . The triazole ring's ability to mimic various functional groups makes it a versatile bioisostere in drug design . The stability and reactivity of triazole derivatives can be tailored by substituents on the triazole ring, which can affect their pharmacological properties .

Scientific Research Applications

Bioisostere in Medicinal Chemistry 1-(2-Bromoethyl)-1,2,3-triazole, as a derivative of 1,2,3-triazole, is recognized for its structural features that enable it to mimic various functional groups, making it a prevalent bioisostere for designing drug analogs. Its versatile applications in medicinal chemistry are due to its ability to exhibit a wide range of bioactivities, including antimicrobial, antiviral, and antitumor effects. The 1,2,3-triazole ring is pivotal in the synthesis of new active molecules with significant pharmacological impacts (Bonandi et al., 2017).

Supramolecular and Coordination Chemistry The compound has been the focus of extensive research due to its diverse supramolecular interactions. It exhibits a highly polarized carbon atom in the nitrogen-rich triazole ring, enabling complexation of anions through hydrogen and halogen bonding. These supramolecular interactions are versatile and extend to ion-pair recognition, bimetallic complexes, and catalysis, illustrating the compound's potential in advanced chemical applications (Schulze & Schubert, 2014).

Synthesis of Bioactive Molecules 1-(2-Bromoethyl)-1,2,3-triazole is instrumental in synthesizing a broad spectrum of bioactive molecules. The triazole scaffold, due to its extensive biological activities, is the backbone of many drug molecules and is used in the synthesis of inhibitors and other pharmacologically active compounds. It plays a crucial role in the discovery and development of drugs with promising medicinal attributes (Dheer et al., 2017).

Functional Coatings and Material Science The triazole ring's unique properties, such as its strong anti-microbial and anti-fouling nature, make 1-(2-Bromoethyl)-1,2,3-triazole a valuable compound in material science. It is used in the functionalization of various inorganic moieties to develop high-performance materials, including anti-corrosive, self-healing, and bio-degradable coatings. The azide–alkyne click chemistry involved in synthesizing these molecules offers significant potential in creating advanced organic coatings and hybrid nanocomposites (Kantheti et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, (2-Bromoethyl)benzene, indicates that it is a combustible liquid that is harmful if swallowed and causes serious eye irritation .

Future Directions

While specific future directions for “1-(2-Bromoethyl)-1,2,3-triazole” were not found, a study on 2-nitro-1-vinyl-1H-imidazole suggested that it has great potential for use in the design of new antichagasic drugs through a molecular hybridization strategy using known coupling reactions .

properties

IUPAC Name

1-(2-bromoethyl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c5-1-3-8-4-2-6-7-8/h2,4H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLGWYIJLZUOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-1H-1,2,3-triazole

CAS RN

1083172-01-3
Record name 1-(2-bromoethyl)-1H-1,2,3-triazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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